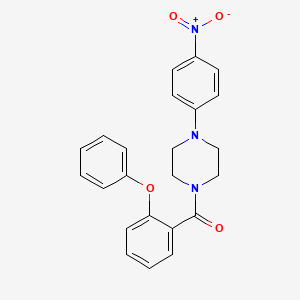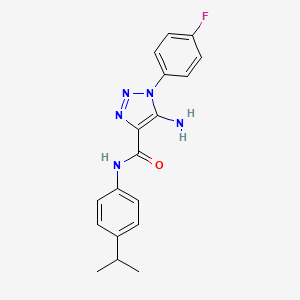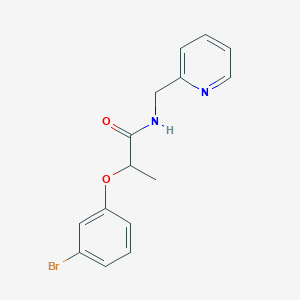
1-(4-nitrophenyl)-4-(2-phenoxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-nitrophenyl)-4-(2-phenoxybenzoyl)piperazine, commonly known as NPPB, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research for its unique properties and mechanism of action.
作用機序
NPPB acts as a non-specific blocker of chloride channels, preventing the movement of chloride ions across the cell membrane. It is thought to bind to a specific site on the channel protein, thereby preventing the channel from opening and allowing chloride ions to flow through. This mechanism of action has been used to study the role of chloride channels in various biological processes.
Biochemical and Physiological Effects:
NPPB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit insulin secretion in pancreatic beta cells, reduce neurotransmitter release in neurons, and reduce the contraction of smooth muscle cells. NPPB has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in immune cells.
実験室実験の利点と制限
One of the main advantages of using NPPB in lab experiments is its specificity for chloride channels. This allows researchers to selectively block chloride channels and study their role in various biological processes. However, NPPB also has some limitations, including its non-specificity for different types of chloride channels and its potential off-target effects on other ion channels.
将来の方向性
There are several potential future directions for research on NPPB. One area of interest is the development of more specific and potent blockers of chloride channels. Another area of interest is the study of the role of chloride channels in the regulation of immune cell function and inflammation. Additionally, the potential use of NPPB as a therapeutic agent for diseases such as cystic fibrosis and asthma is an area of ongoing research.
Conclusion:
In conclusion, NPPB is a valuable tool for scientific research due to its unique properties and mechanism of action. It has been used to study the role of chloride channels in various biological processes and has potential applications in the treatment of several diseases. Ongoing research on NPPB and its derivatives will continue to provide valuable insights into the role of chloride channels in health and disease.
合成法
NPPB can be synthesized through a multi-step process involving the reaction of 4-nitroaniline with 2-phenoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with piperazine in the presence of a catalyst to yield NPPB.
科学的研究の応用
NPPB has been extensively used in scientific research as a tool to study various biological processes. It has been used as a blocker of chloride channels, such as CFTR and VRAC, and as an inhibitor of TRPV1 and TRPV4 channels. NPPB has also been used to study the role of chloride channels in the regulation of insulin secretion and neurotransmitter release.
特性
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-(2-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c27-23(21-8-4-5-9-22(21)30-20-6-2-1-3-7-20)25-16-14-24(15-17-25)18-10-12-19(13-11-18)26(28)29/h1-13H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAQEBBGKWIPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dichloro-1-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B4997014.png)

![4-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B4997018.png)
![2-butyl-5-(4-fluorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B4997023.png)
![4-(4-biphenylyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4997032.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4997038.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(3,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4997051.png)

![1,2-dichloro-3-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4997070.png)
![sodium 3-phenyl-3-[(3-pyridinylcarbonyl)amino]propanoate](/img/structure/B4997081.png)

![ethyl 4-[(cyclohexylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B4997107.png)